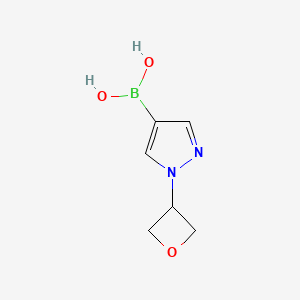

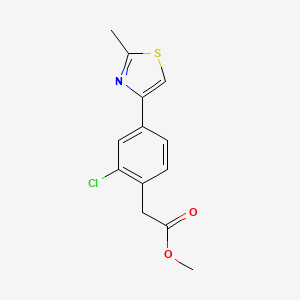

5-羟基-3-甲基-1-苯基-1H-吡唑-4-羧酸丙酯

描述

科学研究应用

晶体结构研究

对类似化合物(如 5-羟基-1-苯基-1H-吡唑-3-羧酸甲酯)的研究集中在其晶体结构上。这些研究涉及一锅合成方法和详细的晶体学,这对于理解这些化合物的物理和化学性质至关重要 (Saeed、Arshad 和 Flörke,2012)。

光谱和理论研究

类似的吡唑-4-羧酸衍生物一直是实验和理论相结合的研究主题。这些研究包括核磁共振、傅里叶变换红外光谱和热重分析,提供了对这些化合物的分子结构和行为的见解 (Viveka 等人,2016)。

微波辅助合成

研究探索了相关化合物的微波辅助合成,展示了生产在各种化学应用中很重要的羧酰胺的有效方法 (Milosevic 等人,2015)。

选择性诱导极化研究

对吡唑酯衍生物(包括类似于 5-羟基-3-甲基-1-苯基-1H-吡唑-4-羧酸丙酯的衍生物)的研究已经调查了它们与丙酮分子的相互作用。这些相互作用对于理解分子结合和稳定性至关重要,这在化学的各个领域都有影响 (Tewari 等人,2014)。

新型衍生物合成用于生物评价

还对类似化合物的衍生物的合成进行了研究,用于生物评价。这些研究对于开发新药和了解这些化合物的生物活性至关重要 (Zheng 等人,2010)。

杀菌活性

一些类似化合物的衍生物已被合成并对其杀菌活性进行了测试。这些研究有助于开发新的抗菌剂 (Xin-hua、Shifan 和 Baoan,2007)。

合成和生长素活性

对酰胺与取代吡唑和噻二唑衍生物的合成及其生长素活性的研究,拓展了对农用化学品的理解 (Yue 等人,2010)。

二氢乳清酸脱氢酶抑制剂

已经对吡唑衍生物的合成进行了研究,作为疟疾治疗中的关键靶标——恶性疟原虫二氢乳清酸脱氢酶的潜在抑制剂 (Vah 等人,2022)。

作用机制

Target of Action

The primary target of Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (HMPC) is the global transcriptional regulator MgrA in Staphylococcus aureus . MgrA is a key player in the regulation of virulence genes and antibiotic resistance in S. aureus .

Mode of Action

HMPC interacts with its target, MgrA, in a yet unknown mechanism . It has been observed that allS. aureus mutants resistant to HMPC acquired missense mutations at distinct codon positions in MgrA . This suggests that HMPC may interfere with the normal function of MgrA, thereby inhibiting the bacterium’s ability to express virulence genes and develop antibiotic resistance .

Biochemical Pathways

It has been noted that secondary mutations in the phosphatidylglycerol lysyltransferase fmtc/mprf were observed in hmpc-resistantS. aureus mutants . This enzyme is involved in the synthesis of lysyl-phosphatidylglycerol, a major component of the bacterial cell membrane, suggesting that HMPC may affect cell membrane integrity .

Result of Action

HMPC shows bacteriostatic activity against S. aureus, indicating that it inhibits bacterial growth rather than killing the bacteria outright . It has been found to rescue Caenorhabditis elegans from S. aureus infection, demonstrating its potential therapeutic effects .

Action Environment

It is known that the overuse of antibiotics in medicine and agriculture, which can create a challenging environment for new antimicrobials like hmpc, has led to the emergence of multidrug-resistant bacterial strains . Therefore, understanding how HMPC performs under different environmental conditions is crucial for optimizing its use as a therapeutic agent.

属性

IUPAC Name |

propyl 5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-9-19-14(18)12-10(2)15-16(13(12)17)11-7-5-4-6-8-11/h4-8,15H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLHOQQNHUUXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1408953.png)

![{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1408954.png)

![Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1408956.png)

![4-Methyl-2,3,4,5-tetrahydropyrido[4,3-f][1,2]thiazepine 1,1-dioxide](/img/structure/B1408958.png)

![2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile](/img/structure/B1408959.png)